2-(1-Amino-ethyl)-benzoic acid
Overview
Description
The compound “2-(1-Amino-ethyl)-benzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It likely contains an aminoethyl group (-NH-CH2-CH2-) attached to the second carbon of the benzoic acid ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like the Mannich reaction .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring (from the benzoic acid), with a carboxyl group (-COOH) and an aminoethyl group (-NH-CH2-CH2-) attached to the second carbon of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, similar compounds like aminoethylethanolamine have a melting point of -28 °C and a boiling point of 243 °C .Scientific Research Applications
Structural and Electronic Effects in Co-crystals
Research on the association of 2-acylaminopyridines and benzoic acids, including derivatives with similar structures to "2-(1-Amino-ethyl)-benzoic acid," shows how steric and electronic substituent effects can be studied using XRD, solution and solid-state NMR, and theoretical calculations. These studies are crucial for understanding the molecular interactions in co-crystals, which can have implications for drug design and material science (Ośmiałowski et al., 2013).
Chromatography and Separation Techniques
The use of amino benzoic acids in reversed-phase high-performance liquid chromatography (RP-HPLC) has been explored, demonstrating the role of these compounds in the separation of biologically active substances. The study indicates the impact of ionic liquids as additives on the retention factors of amino benzoic acids, highlighting their significance in analytical chemistry and pharmaceutical research (Zheng et al., 2007).
Metal Complexation and Coordination Chemistry
Complexation studies of anthranilic acid-derived ligands, which share functional groups with "this compound," reveal their ability to form complexes with metals such as Co, Ni, and Cu. These findings have implications for the development of new materials and catalysts in coordination chemistry (Woodburn et al., 2010).
Synthesis and Characterization of Derivatives
Research on the synthesis of N-para-ferrocenyl benzoyl amino acid ethyl esters, including derivatives related to "this compound," provides insights into the structural characterization of these compounds. Such studies are crucial for the development of organometallic chemistry and potential applications in drug discovery and materials science (Savage et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-aminoethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZTUNCFUQURFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440284 | |
Record name | Benzoic acid, 2-(1-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68998-15-2 | |
Record name | Benzoic acid, 2-(1-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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